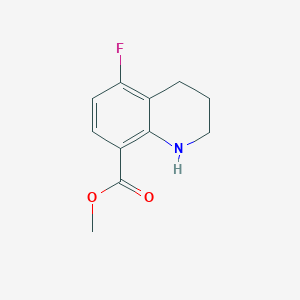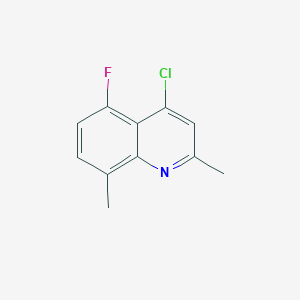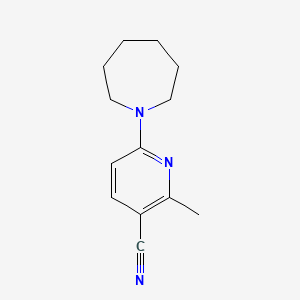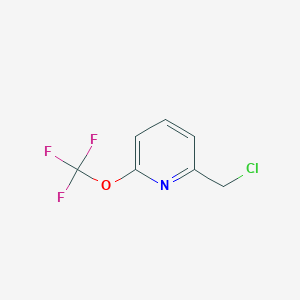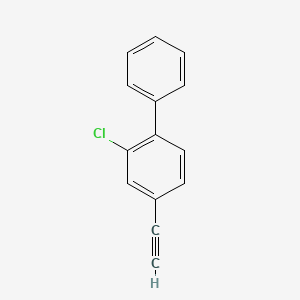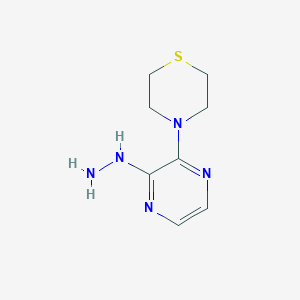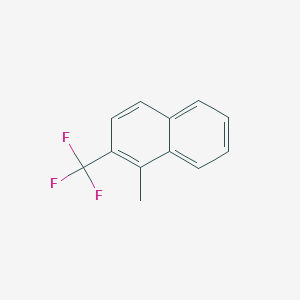
1-Methyl-2-(trifluoromethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H9F3 It is a derivative of naphthalene, where a methyl group and a trifluoromethyl group are substituted at the 1 and 2 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(trifluoromethyl)naphthalene can be synthesized through various methods. One common approach involves the metalation of this compound using organometallic reagents such as lithium dialkylamide-type bases. This reaction is typically carried out in the presence of carbon dioxide to yield the corresponding naphthoic acids .
Industrial Production Methods: Industrial production of this compound often involves large-scale metalation reactions followed by purification processes to isolate the desired product. The reaction conditions are optimized to maximize yield and minimize side reactions, ensuring the efficient production of the compound.
化学反応の分析
Types of Reactions: 1-Methyl-2-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoic acids.
Reduction: Reduction reactions can modify the trifluoromethyl group, potentially leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthalenes and naphthoic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-Methyl-2-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and liquid crystals.
作用機序
The mechanism by which 1-methyl-2-(trifluoromethyl)naphthalene exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s reactivity and stability, affecting its interactions with enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes, making the compound a valuable tool in biochemical research.
類似化合物との比較
1-Methyl-2-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
2-(Trifluoromethyl)naphthalene: Lacks the methyl group at the 1 position.
1-Methyl-3-(trifluoromethyl)naphthalene: The trifluoromethyl group is at the 3 position instead of the 2 position.
Uniqueness: 1-Methyl-2-(trifluoromethyl)naphthalene is unique due to the specific positioning of the methyl and trifluoromethyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic and steric characteristics.
特性
分子式 |
C12H9F3 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
1-methyl-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H9F3/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13,14)15/h2-7H,1H3 |
InChIキー |
ZUFWMUZZZUEPKM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=CC=CC=C12)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


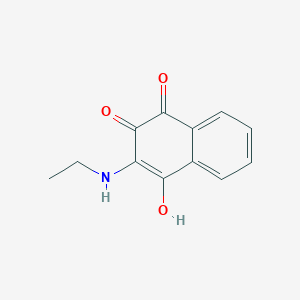
![5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B15068656.png)
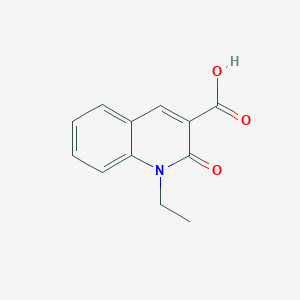
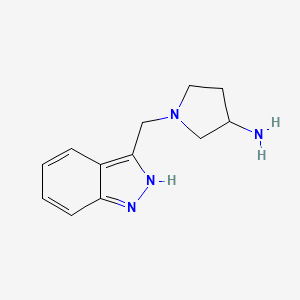
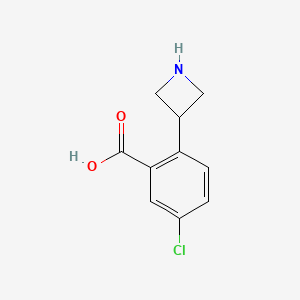
![6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B15068688.png)
